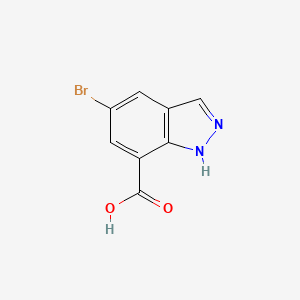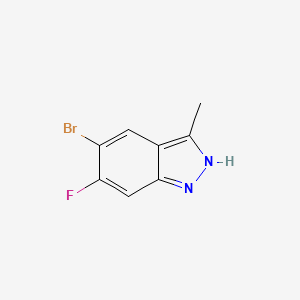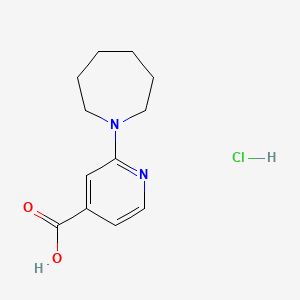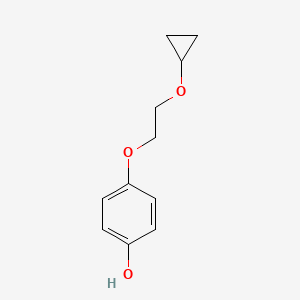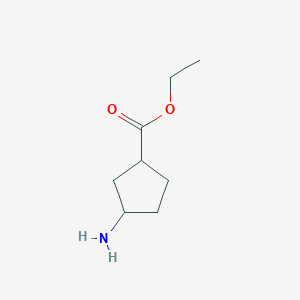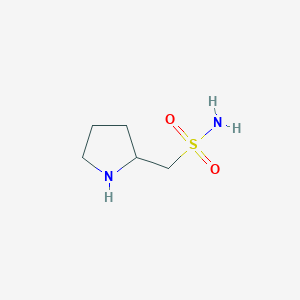
吡咯烷-2-基甲磺酰胺
描述
Pyrrolidin-2-ylmethanesulfonamide: is a chemical compound with the molecular formula C5H12N2O2S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and methanesulfonamide, a sulfonamide group attached to a methane molecule
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: Pyrrolidin-2-ylmethanesulfonamide can be synthesized through the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods: On an industrial scale, the compound is produced using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production.
Types of Reactions:
Oxidation: Pyrrolidin-2-ylmethanesulfonamide can undergo oxidation reactions to form pyrrolidin-2-ylmethanesulfonic acid.
Reduction: Reduction reactions can convert the sulfonamide group to an amine, resulting in pyrrolidin-2-ylmethanamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Pyrrolidin-2-ylmethanesulfonic acid
Reduction: Pyrrolidin-2-ylmethanamine
Substitution: Various substituted pyrrolidines depending on the nucleophile used
科学研究应用
Chemistry: Pyrrolidin-2-ylmethanesulfonamide is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Medicine: It is investigated for its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Compounds with a pyrrolidine ring structure have been reported to interact with a variety of biological targets .
Mode of Action
It’s known that the pyrrolidine ring structure plays a crucial role in the interaction with its targets . The three-dimensional structure of the pyrrolidine ring allows it to efficiently explore the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and enhances its interaction with targets .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence a variety of biological pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
Environmental factors such as light, temperature, soil water, soil fertility, and salinity can influence the accumulation of secondary metabolites in plants
生化分析
Biochemical Properties
The pyrrolidine ring in Pyrrolidin-2-ylmethanesulfonamide is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Cellular Effects
These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule, which can influence its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Pyrrolidine derivatives are known to be involved in various metabolic pathways .
相似化合物的比较
Pyrrolidine: A closely related compound without the sulfonamide group.
Methanesulfonamide: The parent compound without the pyrrolidine ring.
Pyrrolidin-2-ylmethanol: A compound with a hydroxyl group instead of the sulfonamide group.
Uniqueness: Pyrrolidin-2-ylmethanesulfonamide is unique due to its combination of the pyrrolidine ring and the sulfonamide group, which imparts distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview provides a detailed understanding of pyrrolidin-2-ylmethanesulfonamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
pyrrolidin-2-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c6-10(8,9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H2,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPRMRVYZCSKLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


